

# Independent Verification of Cavosonstat (N91115): A Comparative Analysis with Approved CFTR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NO-30    |           |
| Cat. No.:            | B3050570 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cavosonstat's Performance with Alternative Cystic Fibrosis Therapies, Supported by Experimental Data.

This guide provides an independent verification of the reported effects of cavosonstat (formerly N91115), a clinical-stage compound developed by N30 Pharmaceuticals (later Nivalis Therapeutics). The user's query regarding "NO-30" likely refers to this compound, given N30's nomenclature and the drug's mechanism targeting the nitric oxide pathway. Cavosonstat was investigated as a novel S-nitrosoglutathione reductase (GSNOR) inhibitor for the treatment of cystic fibrosis (CF). Its development was discontinued after Phase 2 clinical trials failed to demonstrate significant efficacy.

This document objectively compares the performance of cavosonstat with currently approved and highly effective cystic fibrosis transmembrane conductance regulator (CFTR) modulators, including ivacaftor, the combination of lumacaftor/ivacaftor, and the triple-combination therapy of elexacaftor/tezacaftor/ivacaftor. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to support independent assessment.

# Mechanism of Action: A Novel Approach to CFTR Modulation



Cavosonstat's unique mechanism of action centered on the inhibition of the GSNOR enzyme. In cystic fibrosis, particularly in patients with the F508del mutation, the CFTR protein is misfolded and targeted for degradation. The therapeutic hypothesis for cavosonstat was that by inhibiting GSNOR, it would increase the levels of S-nitrosoglutathione (GSNO), a key signaling molecule that plays a role in protein stability. This was expected to stabilize the F508del-CFTR protein, allowing it to traffic to the cell surface and function as a chloride channel. Preclinical studies did show that cavosonstat could restore GSNO levels and improve CFTR stability.[1][2]

In contrast, the approved CFTR modulators directly target the defective CFTR protein. They are categorized as either "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface, or "potentiators," which enhance the opening probability (gating) of the CFTR channel once it is at the cell surface.

- Ivacaftor is a potentiator that primarily benefits patients with gating mutations.
- Lumacaftor is a corrector designed to address the F508del mutation, and it is coadministered with the potentiator ivacaftor.
- Elexacaftor and Tezacaftor are next-generation correctors that, when combined with ivacaftor, provide a highly effective treatment for a broader range of CF patients, including those with a single F508del mutation.

## **Comparative Efficacy: Clinical Trial Outcomes**

The following tables summarize the quantitative data from clinical trials of cavosonstat and the comparator CFTR modulators. The primary endpoints for efficacy in these trials were the absolute change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) and the change in sweat chloride concentration.

Table 1: Comparison of Clinical Efficacy on Lung Function (ppFEV1)



| Compound/<br>Therapy                     | Clinical<br>Trial                | Patient<br>Population                                  | Treatment<br>Duration | Mean Absolute Change in ppFEV1 from Baseline | Outcome                                              |
|------------------------------------------|----------------------------------|--------------------------------------------------------|-----------------------|----------------------------------------------|------------------------------------------------------|
| Cavosonstat<br>(N91115)                  | NCT0258923<br>6                  | Homozygous<br>F508del (on<br>lumacaftor/iv<br>acaftor) | 12 weeks              | No significant improvement                   | Failed to<br>meet primary<br>endpoint                |
| Ivacaftor                                | G551D<br>mutation<br>studies     | G551D<br>mutation                                      | Up to 5.5<br>years    | +4.3 to +7.4 percentage points (adults)      | Significant and sustained improvement[ 3]            |
| Lumacaftor/Iv<br>acaftor                 | F508del<br>homozygous<br>studies | Homozygous<br>F508del                                  | 24 weeks              | -0.3 to +5.8<br>percentage<br>points         | Modest to no significant improvement[4][5]           |
| Elexacaftor/T<br>ezacaftor/Iva<br>caftor | PROMISE<br>study                 | At least one<br>F508del<br>allele                      | 6 months              | +9.76<br>percentage<br>points                | Substantial and clinically meaningful improvement[6] |

Table 2: Comparison of Clinical Efficacy on Sweat Chloride Concentration



| Compound/<br>Therapy                     | Clinical<br>Trial                | Patient<br>Population             | Treatment<br>Duration | Mean Change in Sweat Chloride from Baseline (mmol/L) | Outcome                  |
|------------------------------------------|----------------------------------|-----------------------------------|-----------------------|------------------------------------------------------|--------------------------|
| Cavosonstat<br>(N91115)                  | Phase 1b                         | Homozygous<br>F508del             | 28 days               | -4.1                                                 | Minor reduction[7]       |
| Ivacaftor                                | G551D<br>mutation<br>studies     | G551D<br>mutation                 | 24 weeks              | Approx50                                             | Significant reduction[8] |
| Lumacaftor/Iv<br>acaftor                 | F508del<br>homozygous<br>studies | Homozygous<br>F508del             | 12 months             | -18.5 to -27.3                                       | Significant reduction[4] |
| Elexacaftor/T<br>ezacaftor/Iva<br>caftor | PROMISE<br>study                 | At least one<br>F508del<br>allele | 6 months              | -41.7                                                | Substantial reduction[6] |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the data presented.

#### **Sweat Chloride Test**

The sweat chloride test is the gold standard for diagnosing cystic fibrosis and is a key biomarker for assessing CFTR protein function in clinical trials.

- Principle: The test measures the concentration of chloride in sweat. In individuals with CF, dysfunctional CFTR leads to abnormally high levels of chloride in their sweat.
- Procedure:



- Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweatinducing chemical, to a small area of the skin, typically on the forearm.
- Collection: The sweat is collected for 30 minutes onto a piece of filter paper, gauze, or in a
  plastic coil.
- Analysis: The collected sweat is then analyzed in a laboratory to determine the chloride concentration.
- Interpretation:
  - ≤ 29 mmol/L: CF is unlikely.
  - 30 59 mmol/L: Intermediate, further testing may be required.
  - ≥ 60 mmol/L: Consistent with a diagnosis of CF.

# Forced Expiratory Volume in 1 Second (FEV1) Measurement

FEV1 is a critical measure of lung function and a primary endpoint in CF clinical trials to assess the impact of a treatment on respiratory health.

- Principle: FEV1 measures the volume of air a person can forcefully exhale in one second. In
   CF, mucus buildup and airway inflammation lead to a progressive decline in FEV1.
- Procedure:
  - The patient takes a deep breath in.
  - They then exhale as hard and as fast as possible into a spirometer.
  - The spirometer measures the volume of air exhaled in the first second.
- Data Presentation: The result is often expressed as a percentage of the predicted normal value for a person of the same age, height, sex, and ethnicity (percent predicted FEV1 or ppFEV1). This allows for standardized comparisons across individuals and over time.



## **Ussing Chamber Assay**

The Ussing chamber is an in vitro technique used in preclinical research to measure ion transport across epithelial tissues, providing a direct assessment of CFTR channel function.

 Principle: This assay measures the short-circuit current (Isc), which is an indicator of net ion movement across an epithelial cell monolayer. An increase in chloride secretion through functional CFTR channels results in an increase in Isc.

#### Procedure:

- Cell Culture: Human bronchial epithelial cells (or other relevant cell types) expressing the mutant CFTR of interest are grown on a permeable support to form a polarized monolayer.
- Incubation: The cells are incubated with the test compound (e.g., a CFTR corrector) for a specified period (typically 24-48 hours).
- Ussing Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.
- Pharmacological Stimulation:
  - Amiloride is added to the apical side to block sodium channels.
  - Forskolin is then added to increase intracellular cAMP and activate CFTR channels.
  - A CFTR potentiator (like ivacaftor) may be added to assess its effect on channel gating.
  - A CFTR inhibitor is added at the end to confirm that the measured current is CFTR-dependent.
- Data Analysis: The change in the short-circuit current (ΔIsc) in response to forskolin and other agents is measured to quantify CFTR function.

### **Visualizations**

The following diagrams illustrate the signaling pathway targeted by cavosonstat and the workflows of the key experimental protocols.





#### Click to download full resolution via product page

Caption: Proposed mechanism of action of cavosonstat (N91115).







#### Click to download full resolution via product page

**Caption:** Simplified workflows for key experimental protocols.



#### Conclusion

The investigation into cavosonstat (N91115) reveals a rational therapeutic approach that unfortunately did not translate into clinical efficacy for patients with cystic fibrosis. While preclinical data suggested a potential benefit through the novel mechanism of GSNOR inhibition, the Phase 2 clinical trials did not demonstrate a significant improvement in lung function or a substantial reduction in sweat chloride levels, especially when compared to the placebo or the background therapy.

In stark contrast, the development of direct CFTR modulators, particularly the triple-combination therapy of elexacaftor/tezacaftor/ivacaftor, has revolutionized the treatment of cystic fibrosis. These therapies have shown robust and clinically meaningful improvements in ppFEV1 and sweat chloride concentrations, leading to a significant positive impact on the quality of life for a large proportion of the CF population.

This comparative guide underscores the importance of independent verification through rigorous clinical trials. While novel mechanisms of action are crucial for advancing therapeutic options, the ultimate measure of a drug's utility lies in its demonstrated ability to produce significant and meaningful clinical benefits. The data clearly indicates that while the GSNOR inhibition pathway was a scientifically interesting target, it did not yield the therapeutic success seen with direct CFTR modulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Long term clinical effectiveness of ivacaftor in people with the G551D CFTR mutation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Effectiveness of Lumacaftor/Ivacaftor in Patients with Cystic Fibrosis Homozygous for F508del-CFTR. A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Frontiers | Long-Term Outcomes in Real Life of Lumacaftor–Ivacaftor Treatment in Adolescents With Cystic Fibrosis [frontiersin.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Change in sweat chloride as a clinical end point in cystic fibrosis clinical trials: the ivacaftor experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical effect of lumacaftor/ivacaftor in F508del homozygous CF patients with FEV1 ≥ 90% predicted at baseline - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Cavosonstat (N91115): A
  Comparative Analysis with Approved CFTR Modulators]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b3050570#independent-verification-of-no-30-s-reported-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com